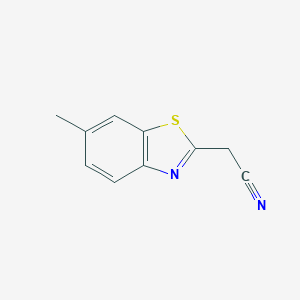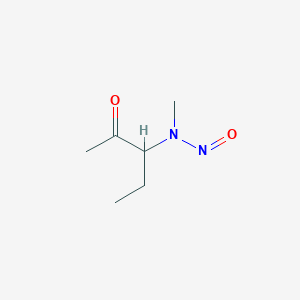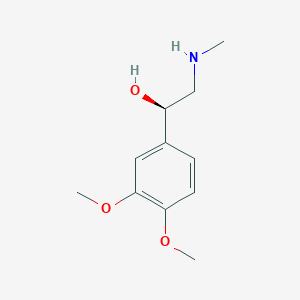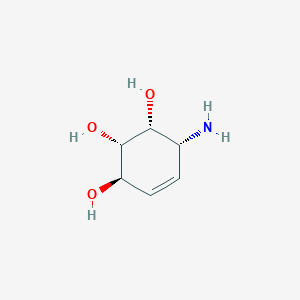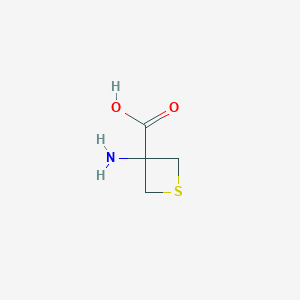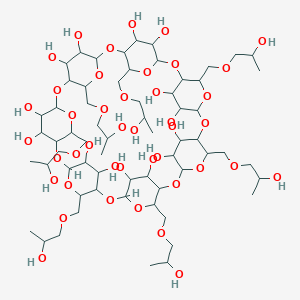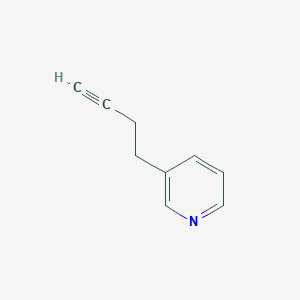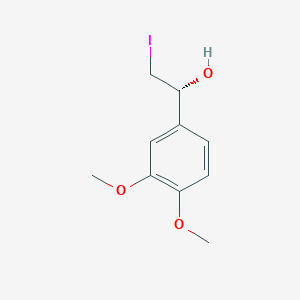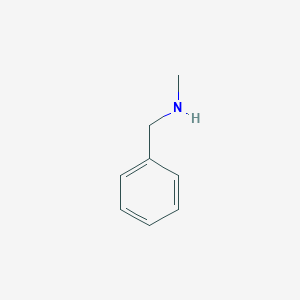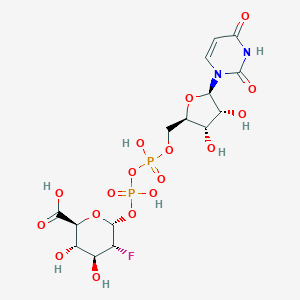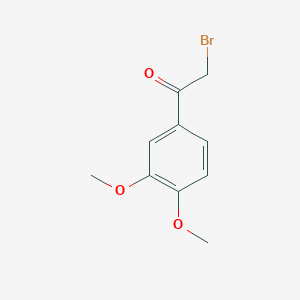
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an ethanone group.
Synthesis Analysis
The synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone and its derivatives has been explored in several studies. For instance, it has been prepared and converted into thiazole derivatives through reactions with different reagents, yielding compounds with potential fungicidal activity . Another study reported the synthesis of a related compound, 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, from trimethoxybenzene through a Friedel-Crafts reaction, which is a key intermediate for preparing norathyriol . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions has been described, highlighting its utility as a chemical protective group .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone and its derivatives is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of synthesized thiazole derivatives was confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis . Similarly, the structure of the pentamethoxyl benzophenone derivative was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR .
Chemical Reactions Analysis
The bromo and methoxy groups on the phenyl ring of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone make it a versatile intermediate for further chemical transformations. It has been used to prepare a variety of compounds, including thiazole derivatives with potential fungicidal properties . The bromination of bis(3,4-dimethoxyphenyl)methanone has also led to the synthesis of bromophenols with antioxidant properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone derivatives, such as relative density, refractive index, boiling point, and melting point, are important for their practical applications and are often measured as part of the characterization process. For example, the physical constants of 2-Bromo-2',4'-dichloroacetophenone were measured, including its relative density (ρ), refractive index (n25D), boiling point (b.p.), and melting point (m.p.) . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential use in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Protective Group Utilization
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone has been utilized in various synthetic processes. For instance, its derivative, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, was synthesized through halogen-exchange reactions, proving its efficacy as a chemical protective group in further esterification processes. However, it showed no photolytic phenomena in either H-donated solvents like MeOH or nonpolar solvents like Benzene (Li Hong-xia, 2007).
Electrophilic Aromatic Bromination
The compound has been involved in electrophilic aromatic bromination processes. Specifically, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate was synthesized from methyl 2-(3,4-dimethoxyphenyl)ethanoate with high yield under optimized conditions, using NBS as a brominating agent, marking a general approach for electrophilic aromatic bromination of aromatic ethers (Xu Yong-nan, 2012).
Carbonic Anhydrase Inhibitory Properties
The compound and its derivatives have been studied for their inhibitory effects on human cytosolic carbonic anhydrase II isozyme. These studies provide valuable insights into potential drug candidates for treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (H. T. Balaydın et al., 2012).
Photophysical and Kinetic Studies
Photochemical Reactivity
The photochemical reactivity of derivatives like 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin) has been examined, revealing complex transformations into various compounds and providing insights into the photophysical behavior of these molecules (A. Castellan et al., 1990).
Kinetic Studies
Base-promoted elimination reactions of derivatives have also been studied, revealing insights into reaction kinetics and mechanisms, further demonstrating the compound's relevance in fundamental chemical research (G. Fontana et al., 1998).
Eigenschaften
IUPAC Name |
2-bromo-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAIPKMBWNVQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296951 | |
| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
1835-02-5 | |
| Record name | 1835-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

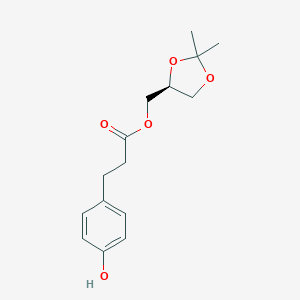

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
